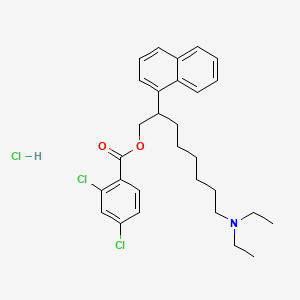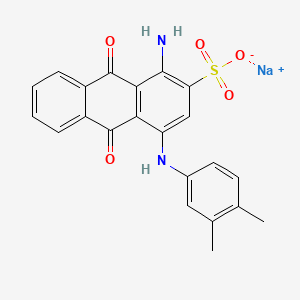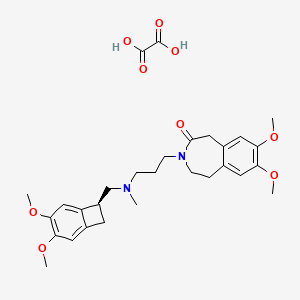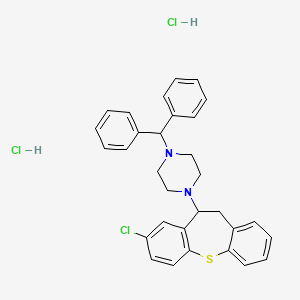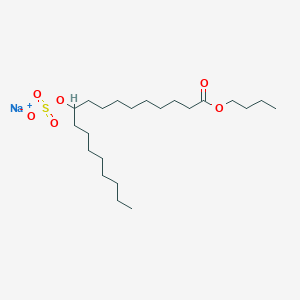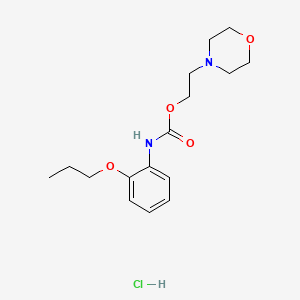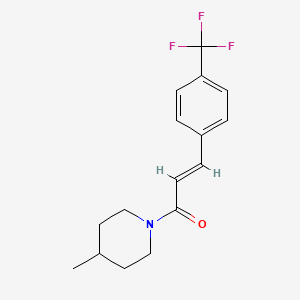
4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine is a synthetic organic compound that belongs to the piperidine class of chemicals. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound, in particular, is characterized by the presence of a piperidine ring substituted with a 4-methyl group and a 4-trifluoromethylcinnamoyl moiety.
Vorbereitungsmethoden
The synthesis of 4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Introduction of the 4-Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.
Attachment of the 4-Trifluoromethylcinnamoyl Moiety: This step involves the coupling of the piperidine derivative with 4-trifluoromethylcinnamic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine can be compared with other piperidine derivatives, such as:
- 4-Methyl-1-(3-trifluoromethylphenylcarbamoyl)piperidine
- 4-Methyl-1-(4-methylthiophenylcarbamoyl)piperidine
- 4-Methyl-1-(4-methyl-3-nitrophenylcarbamoyl)piperidine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties . The presence of the trifluoromethylcinnamoyl moiety in this compound imparts unique characteristics, such as enhanced lipophilicity and potential biological activity .
Eigenschaften
CAS-Nummer |
105919-44-6 |
|---|---|
Molekularformel |
C16H18F3NO |
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
(E)-1-(4-methylpiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C16H18F3NO/c1-12-8-10-20(11-9-12)15(21)7-4-13-2-5-14(6-3-13)16(17,18)19/h2-7,12H,8-11H2,1H3/b7-4+ |
InChI-Schlüssel |
AJBBFQVZSXETHQ-QPJJXVBHSA-N |
Isomerische SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F |
Kanonische SMILES |
CC1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


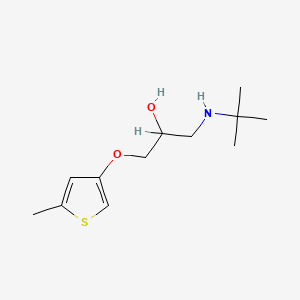
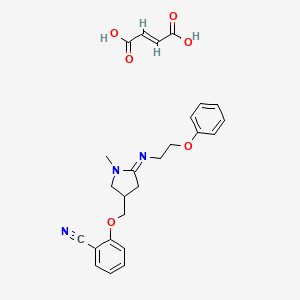
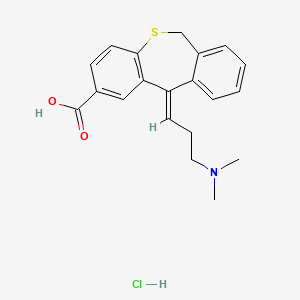

![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride](/img/structure/B12758348.png)
